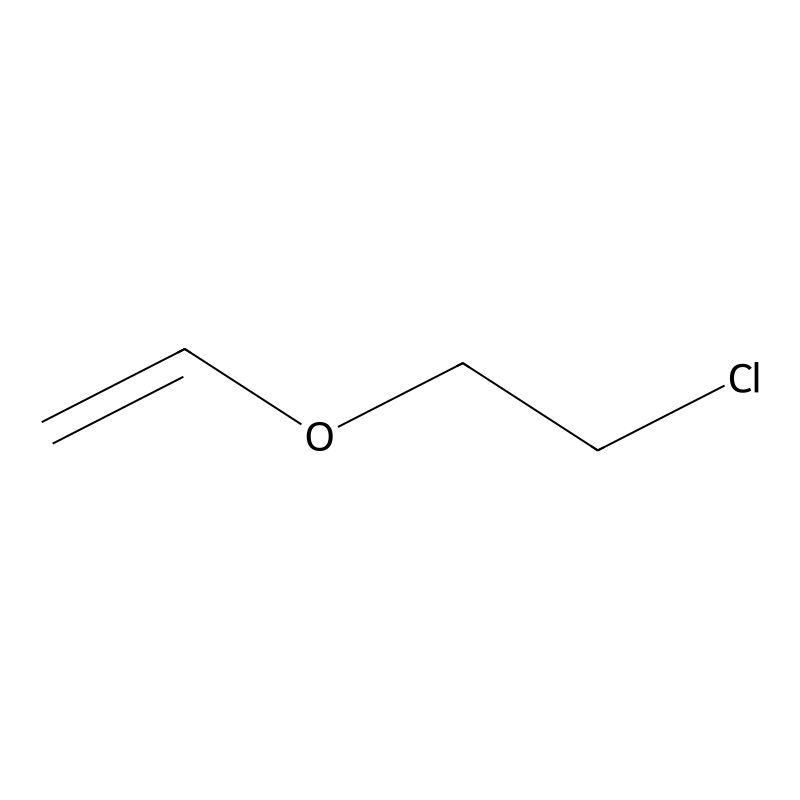

2-Chloroethyl vinyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in alcohol and ether; slightly soluble in chloroform

In water, 429 mg/l at 25 °C

Canonical SMILES

Precursor for Polymer Synthesis:

- 2-Chloroethyl vinyl ether (CEVE) can be used as a starting material for the synthesis of various polymers. Through a process called radical polymerization, CEVE can be combined with other monomers to create copolymers with unique properties. These copolymers have potential applications in various fields, including drug delivery, coatings, and membranes [].

Studying Thermal Degradation of Polymers:

- Researchers can incorporate CEVE into model polymers to study their thermal degradation behavior. By analyzing the breakdown products and kinetics of decomposition, scientists can gain valuable insights into the stability and performance of different polymers under various temperature conditions [].

Investigating Chemical Reactions and Mechanisms:

2-Chloroethyl vinyl ether is a colorless to slightly yellow liquid with the molecular formula CHClO and a CAS number of 110-75-8. It is categorized as a reactive and flammable chemical, primarily used in the synthesis of various organic compounds, including cellulose ethers and anesthetics . The compound has a flash point of approximately 27°C and exhibits slight solubility in water . Due to its chemical properties, it can form salts with strong acids and addition complexes with Lewis acids, making it useful in various

2-Chloroethyl vinyl ether is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:

- Toxicity: Limited data exists on specific toxicity levels, but due to the presence of chlorine, it's likely to be irritating to the skin, eyes, and respiratory system upon contact or inhalation [].

- Flammability: Flammable liquid with a low flash point, posing a fire hazard [].

- Reactivity: Can react violently with strong oxidizing agents and strong acids [].

- Polymerization: This compound can undergo living cationic polymerization, leading to the formation of poly(2-chloroethyl vinyl ether), which is characterized by its nearly monodisperse nature .

- Reactivity with Oxidizing Agents: It may react violently with strong oxidizing agents, indicating a need for careful handling during synthesis and application .

- Formation of Addition Complexes: The compound can form addition complexes with Lewis acids, which can be exploited in various synthetic pathways .

The biological activity of 2-chloroethyl vinyl ether is significant due to its potential toxicity. It can cause symptoms such as headaches, nausea, and vomiting upon exposure. Additionally, it is known to irritate the skin and eyes . The compound's reactivity also raises concerns regarding its safety in biological systems, particularly when considering its potential to release toxic gases like hydrogen chloride upon combustion .

Several methods are employed for synthesizing 2-chloroethyl vinyl ether:

- Thermal Decomposition: A notable method involves the thermal decomposition of 1,1-di(2-chloroethoxy)ethane, which yields 2-chloroethyl vinyl ether as a product .

- Reactions with Ethylene: The compound can also be synthesized through reactions involving ethylene derivatives under specific conditions that favor the formation of the ether linkage.

2-Chloroethyl vinyl ether has diverse applications in various fields:

- Chemical Manufacturing: It is widely used in producing cellulose ethers, which serve as thickening agents in various industrial applications.

- Pharmaceuticals: The compound plays a role in synthesizing certain anesthetics and sedatives due to its reactive nature .

- Polymer Chemistry: Its ability to undergo cationic polymerization makes it valuable for creating specialized polymers with tailored properties .

Interaction studies indicate that 2-chloroethyl vinyl ether may engage in complex interactions with other chemicals. For instance:

- Reactivity with Strong Acids: The formation of salts with strong acids suggests potential uses in acid-catalyzed reactions.

- Complex Formation: Its ability to form addition complexes with Lewis acids may lead to innovative applications in catalysis and material science .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with 2-chloroethyl vinyl ether. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Ethyl vinyl ether | CHO | Less reactive than 2-chloroethyl vinyl ether |

| Vinyl chloride | CHCl | Used primarily in polymer production |

| 2-Bromoethyl vinyl ether | CHBrO | Similar reactivity but with bromine instead of chlorine |

Uniqueness of 2-Chloroethyl Vinyl Ether

What sets 2-chloroethyl vinyl ether apart from these similar compounds is its unique combination of reactivity due to the presence of both chlorine and the vinyl group. This allows it to participate in specific polymerization reactions that are not possible with other ethers or halides. Additionally, its biological activity profile indicates a distinct hazard level compared to other similar compounds, necessitating careful handling and specific safety measures during use.

Physical Description

Color/Form

XLogP3

Boiling Point

108.0 °C

110 °C

Flash Point

80 °F (27 °C) (OPEN CUP)

Vapor Density

Density

1.0495 @ 20 °C/4 °C

Melting Point

-70.0 °C

-70.3 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 41 of 42 companies with hazard statement code(s):;

H225 (92.68%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (95.12%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

26.8 mm Hg @ 20 °C

Pictograms

Flammable;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Reaction of a mixture of sodium hydroxide and triethanolamine with 2,2-dichlorodiethyl ether.

General Manufacturing Information

Analytic Laboratory Methods

Method: EPA-EAD 1624, Revision B, Volatile Organic Compounds by Isotope Dilution GC/MS; Analyte: 2-chloroethyl vinyl ether; Matrix: water; Detection Level: 10 ug/L.

EPA Method 8010: Halogenated Volatile Organics. For the analysis of solid waste, a representative sample (solid or liquid) is collected in a standard 40 ml glass screw-cap vial equipped with a Teflon-faced silicone septum. Sample agitation, as well as contamination of the sample with air, must be avoided. Two vials are filled per sample location, then placed in separate plastic bags for shipment and storage. Samples may be analyzed by direct injection or purge-and-trap using gas chromatography, with detection achieved with a halogen-specific detector. A temperature program is used in the gas chromatograph to separate the organic compounds. Column 1 is an 8 ft by 0.1 in ID stainless steel or glass column packed with 1% SP-1000 on Carbopack-B 60/80 mesh or equivalent. Column 2 is a 6 ft by 0.1 in ID stainless steel or glass column packed with chemically bonded n-octane on Porasil-C 100/120 mesh (Durapak) or equivalent. Under the prescribed conditions, 2-chloroethyl vinyl ether has a detection limit of 0.13 ug/l, an average recovery range of four measurements of 4.5-35.5 ug/l, and a limit for the standard deviation of 8.3 ug/l.

EPA Method 8240: Gas Chromatography/Mass Spectrometry for Volatile Organics. Method 8240 can be used to quantify most volatile organic compounds that have boiling points below 200 °C and that are insoluble or slightly soluble in water, including the title compound. Volatile water-soluble compounds can be included in this analytical technique, however, for the more soluble compounds, quantitation limits are approximately ten times higher because of poor purging efficiency. The method is also limited to compounds that elute as sharp peaks from a gas chromatograph column packed with graphitized carbon lightly coated with a carbowax (6 ft by 0.1 in ID glass, packed with 1% SP-1000 on Carbopack-B (60/80 mesh) or equivalant). This gas chromatography/mass spectrometry method is based on a purge-and-trap procedure. The practical quantitation limit for Method 8240 for an individual compound is approximately 5 ug/kg (wet weight) for wastes and 5 ug/l for ground water. Practical quantitation limits will be proportionately higher for sample extracts and samples that require dilution or reduced sample size to avoid saturation of the detector. A representative sample (solid or liquid) is collected in a standard 40 ml glass screw-cap vial equipped with a Teflon-faced silicone septum. Sample agitation, as well as contamination of the sample with air, must be avoided. Two vials are filled per sample location, then placed in separate plastic bags for shipment and storage. Under the prescribed conditions, 2-chloroethyl vinyl ether has an average recovery range for four samples of detected-50.4 ug/l with a limit for the standard deviation of 25.9 ug/l and a retention time of 18.6 min.

For more Analytic Laboratory Methods (Complete) data for 2-CHLOROETHYL VINYL ETHER (8 total), please visit the HSDB record page.

Storage Conditions

Stability Shelf Life

... Relatively stable except under acidic conditions.

Quite stable to /sodium hydroxide/ solns. Even dilute acids produce hydrolysis to acetaldehyde and ethylene chlorohydrin [2-chloroethanol].